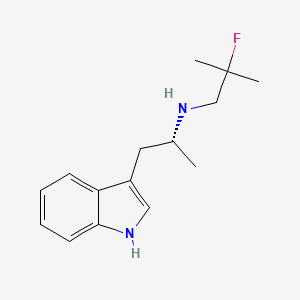
(R)-N-(1-(1H-indol-3-yl)propan-2-yl)-2-fluoro-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-N-(1-(1H-indol-3-yl)propan-2-yl)-2-fluoro-2-methylpropan-1-amine, or more commonly referred to as R-fluoromethamphetamine (R-FMA), is a novel psychoactive substance (NPS) that has recently been gaining attention in the scientific community. R-FMA is a chiral compound, meaning that it has two different forms, the R-form and the S-form, which are mirror images of each other. R-FMA is a derivative of methamphetamine, a Schedule II drug in the United States. It has been found to have similar effects to methamphetamine, but with fewer side effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
(R)-N-(1-(1H-indol-3-yl)propan-2-yl)-2-fluoro-2-methylpropan-1-amine and its derivatives have been explored extensively in the field of synthetic chemistry. For instance, Peng et al. (2013) described a facile synthesis method for producing this compound, highlighting its cost-effectiveness and time-saving benefits due to high yield and excellent enantiopurity (Peng et al., 2013). Moreover, research by Li et al. (2009) on the crystal structure of related compounds offers valuable insights into their molecular geometry and stability, which is crucial for understanding their interactions in various applications (Li et al., 2009).
Potential Medical Applications
The compound's derivatives have been investigated for their potential in medical applications. For example, Bautista-Aguilera et al. (2014) identified a derivative as a new cholinesterase and monoamine oxidase dual inhibitor, suggesting its potential use in treating diseases like Alzheimer's (Bautista-Aguilera et al., 2014). Additionally, Menciu et al. (1999) synthesized derivatives in search of novel antiallergic compounds, indicating the compound's relevance in developing new therapeutic agents (Menciu et al., 1999).
Enzymatic and Biochemical Studies
The compound and its analogs have also been a subject of enzymatic and biochemical studies. For instance, Borowiecki et al. (2017) explored the lipase-catalyzed kinetic resolution of N-substituted derivatives, providing insights into the stereoselective synthesis of these compounds, which is essential for their pharmaceutical applications (Borowiecki et al., 2017).
Application in Molecular Imaging
In the field of molecular imaging, Nag et al. (2013) synthesized and evaluated fluorine-18 labeled derivatives of propargyl amine, including a compound structurally similar to (R)-N-(1-(1H-indol-3-yl)propan-2-yl)-2-fluoro-2-methylpropan-1-amine, for visualizing monoamine oxidase B (MAO-B) activity. This research opens avenues for using such compounds in positron emission tomography (PET) imaging (Nag et al., 2013).
Receptor Binding Studies
In receptor binding studies, Mamolo et al. (2008) synthesized derivatives to develop new sigma ligands, which are critical in understanding receptor interactions and developing targeted therapies (Mamolo et al., 2008).
Propiedades
IUPAC Name |
2-fluoro-N-[(2R)-1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2/c1-11(18-10-15(2,3)16)8-12-9-17-14-7-5-4-6-13(12)14/h4-7,9,11,17-18H,8,10H2,1-3H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIVLMHOKZWHEW-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NCC(C)(C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CNC2=CC=CC=C21)NCC(C)(C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-(1-(1H-indol-3-yl)propan-2-yl)-2-fluoro-2-methylpropan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-(4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2500519.png)
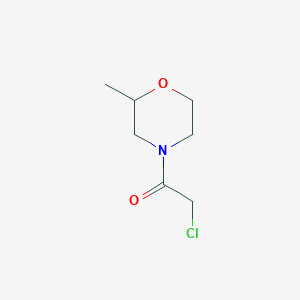

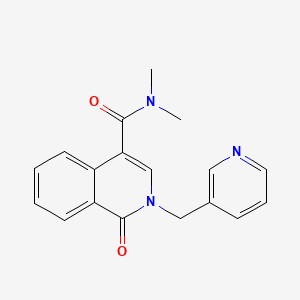
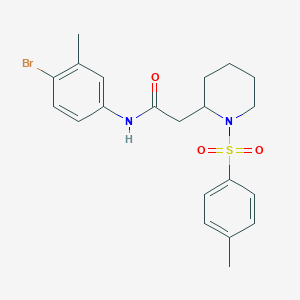
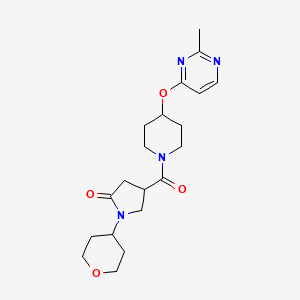
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2500530.png)

![(3R,5R)-5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B2500532.png)
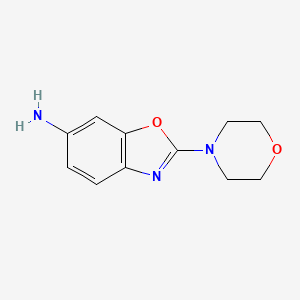
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]propanamide](/img/structure/B2500537.png)

